molecular formula C12H12O2 B13344257 5'-Methoxy-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one

5'-Methoxy-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one

Cat. No.: B13344257
M. Wt: 188.22 g/mol
InChI Key: WBRPPMDHVJPIJM-UHFFFAOYSA-N
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Description

5'-Methoxy-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one is a spirocyclic compound featuring a cyclopropane ring fused to a 1,3-dihydroindene scaffold. The 5'-methoxy substituent on the indene moiety distinguishes it from simpler analogs, influencing its electronic and steric properties. Spiro compounds of this class are of significant interest due to their structural rigidity, which often enhances binding specificity in biological systems and stabilizes reactive intermediates in synthetic chemistry.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

6-methoxyspiro[3H-indene-2,1'-cyclopropane]-1-one

InChI

InChI=1S/C12H12O2/c1-14-9-3-2-8-7-12(4-5-12)11(13)10(8)6-9/h2-3,6H,4-5,7H2,1H3

InChI Key

WBRPPMDHVJPIJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC3(C2=O)CC3)C=C1

Origin of Product

United States

Preparation Methods

Spirocyclopropanation of Indenes

One approach involves the cyclopropanation of an indene precursor. This could be achieved through the reaction of an indene derivative with a cyclopropanating agent.

Synthesis of Substituted Indenes

The synthesis of the substituted indene moiety is crucial. A possible route is the preparation of 5-hydroxy-1-indanone from anisole and 3-chloropropionyl chloride in dichloromethane, using a Lewis acid catalyst.

Possible Synthetic Routes

Route 1: Cyclopropanation of 5-Methoxyindene-1-one

  • Synthesis of 5-Methoxyindene-1-one: Starting from a commercially available or synthesized 5-methoxyindane, oxidation or dehydrogenation could yield 5-methoxyindene-1-one.
  • Cyclopropanation: React 5-methoxyindene-1-one with a cyclopropanating reagent such as dimethylsulfoxonium ylide or diazomethane under appropriate conditions to form the spirocyclopropane ring.

Route 2: Modified Horner–Wadsworth–Emmons (HWE) Reaction

Spectroscopic Data Estimation

Based on the structure of this compound, we can estimate the following spectroscopic characteristics:

Spectroscopic Technique Expected Observations
\$$^1H$$ NMR Aromatic protons, methoxy protons (approximately 3.8 ppm), and cyclopropane protons (approximately 0.5-1.5 ppm)
\$$^{13}C\$$ NMR Carbonyl carbon (approximately 200 ppm), aromatic carbons, methoxy carbon (approximately 55 ppm), cyclopropane carbons
IR Carbonyl stretch (approximately 1720 cm\$$^{-1}\$$), C-O stretch (approximately 1250 cm\$$^{-1}\$$)

Chemical Reactions Analysis

Types of Reactions

5’-Methoxy-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

5’-Methoxy-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Methoxy-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural Features of Related Spirocyclic Compounds

Compound Name Core Structure Functional Groups Key Substituents Molecular Formula Molecular Weight
5'-Methoxy-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one Spiro[cyclopropane-1,2'-indene] 3'-ketone, 5'-methoxy Methoxy at C5' C₁₂H₁₂O₂* 200.22*
1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-3'-one Spiro[cyclopropane-1,2'-indene] 3'-ketone None C₁₁H₁₀O 158.20†
2-Vinylspiro[cyclopropane-1,2'-indene]-1',3'-dione Spiro[cyclopropane-1,2'-indene] 1',3'-diketone Vinyl at C2 C₁₃H₁₀O₂ 198.22
2-(p-Tolyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione Spiro[cyclopropane-1,2'-indene] 1',3'-diketone p-Tolyl at C2 C₁₈H₁₄O₂ 270.31

*Inferred from and structural analysis. †Calculated from (C₁₁H₁₀O).

Key Observations :

  • Dione derivatives (e.g., 1',3'-diketones) exhibit greater electrophilicity due to dual electron-withdrawing groups, enabling participation in annulation or Michael addition reactions .

Insights :

  • The target compound likely requires methoxy-substituted indanone precursors, with cyclopropanation achieved via malonate alkylation or organometallic reagents .
  • Crown ethers (e.g., methyl-α-D-mannopyranoside-based lariat ethers) can enhance enantioselectivity in asymmetric cyclopropanations, though this remains unexplored for the target molecule .

Reactivity Trends:

  • Electrophilicity: Diones (e.g., 1',3'-diketones) react with nucleophiles like 4-methoxythiophenolate at rates of ~3.68 M⁻¹s⁻¹, whereas mono-ketones (e.g., the target compound) are less reactive due to a single electron-withdrawing group .

Physical and Spectroscopic Properties

  • Solubility: Limited data exist, but analogous spiro compounds (e.g., 1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one) are typically soluble in polar aprotic solvents (DCM, THF) .
  • Spectroscopy : Methoxy substituents are expected to produce distinct ¹H NMR signals at ~3.8 ppm (OCH₃) and ¹³C NMR signals at ~55 ppm (OCH₃) and 200 ppm (C=O) .

Biological Activity

5'-Methoxy-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one is an organic compound characterized by its unique spirocyclic structure, which integrates a cyclopropane ring fused to an indene moiety. The presence of a methoxy group at the 5' position and a ketone functional group enhances its chemical reactivity and potential biological activities. This compound has garnered attention in medicinal chemistry due to its promising pharmacological properties.

  • Molecular Formula : C12_{12}H12_{12}O2_{2}
  • Molecular Weight : 188.22 g/mol
  • CAS Number : 90321-54-3

Structure

The spirocyclic arrangement of this compound contributes to its unique reactivity profile. The spiro structure is often associated with diverse biological activities due to the strain and steric effects present in the molecule.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of spirocyclic compounds have shown potency against various bacterial strains, including Gram-positive and Gram-negative bacteria.

CompoundActivityConcentration (µg/mL)
Compound AHigh against Bacillus subtilis0.000015 - 0.007
Compound BEffective against Staphylococcus aureus< 0.01

Anticancer Activity

Studies on structurally related compounds suggest potential anticancer properties. For example, certain spirocyclic derivatives have demonstrated inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer):

CompoundCell LineIC50_{50} (µM)
Compound CMCF-71.6 - 2.8
Compound DA5492.6 - 6.9

These findings indicate that this compound may also possess similar anticancer properties due to its structural analogies.

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific biological targets, such as enzymes involved in cell proliferation and bacterial growth. The presence of the ketone and methoxy groups may enhance binding affinity to these targets, thus modulating their activity.

Study on Structural Analogues

A comparative study involving various spirocyclic compounds highlighted the importance of structural variations in determining biological activity. Notably, compounds with additional functional groups showed enhanced potency against specific microbial strains and cancer cells.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to evaluate their pharmacological profiles:

  • Synthesis Methods : One-pot synthesis techniques have been developed to improve yield and reduce reaction times while maintaining functional group integrity.
  • Biological Evaluation : In vitro assays have been conducted to assess antimicrobial and anticancer activities, revealing promising results that warrant further investigation.

Q & A

Basic: What are the recommended synthetic routes for 5'-Methoxy-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one, and how can reaction conditions be optimized to improve yield?

Answer:
The synthesis of spirocyclic compounds like this typically involves cyclization reactions between substituted indenes and carbonyl precursors. For example, acidic conditions (e.g., H₂SO₄ or BF₃·Et₂O) facilitate the formation of the spirocyclic core by promoting intramolecular cyclization . Multi-step protocols may require protecting groups (e.g., methoxy or benzyl groups) to prevent side reactions and enhance selectivity. Key parameters for optimization include:

  • Temperature control : Lower temperatures (0–25°C) minimize decomposition of reactive intermediates.
  • Solvent selection : Polar aprotic solvents (e.g., DCM or toluene) improve reaction homogeneity and stability .
  • Catalyst use : Lewis acids like BF₃·Et₂O accelerate cyclization, while DMAP enhances nucleophilic reactivity in subsequent functionalization steps .
    Yield optimization often involves real-time monitoring via TLC or HPLC to identify intermediate bottlenecks .

Basic: How should researchers characterize the spirocyclic structure of this compound using spectroscopic and crystallographic methods?

Answer:
Structural confirmation requires a combination of techniques:

  • NMR spectroscopy : ¹H/¹³C NMR can identify the methoxy group (δ ~3.8 ppm for OCH₃) and spirocyclic carbon environments (distinctive quaternary carbon signals). NOESY or HSQC may resolve spatial proximity in crowded regions .
  • X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of the spiro junction and stereochemistry. For example, spiro[cyclopropane-indene] systems often exhibit bond angle distortions (e.g., cyclopropane C-C-C angles ~60°) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula, while fragmentation patterns confirm substituent placement.

Advanced: How can deuterium-labeled analogs be synthesized, and what are their applications in mechanistic studies?

Answer:
Deuterated analogs (e.g., cyclopropane-d₂ or methoxy-d₃ derivatives) are synthesized via isotopic exchange or deuterated reagents. For example:

  • Deuterium incorporation : Use of D₂O in hydrolysis steps or deuterated methanol (CD₃OD) for methoxy group introduction .
  • Applications :
    • Mechanistic tracing : Tracking hydrogen/deuterium exchange in reaction intermediates via NMR or MS.
    • Metabolic studies : Identifying metabolic pathways in biological systems by monitoring deuterium retention .
      Reaction kinetics (e.g., isotope effects) can be studied using LC-MS to compare rates between protiated and deuterated forms.

Advanced: What strategies resolve contradictions between computational predictions and experimental spectral data for this compound?

Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies include:

  • Conformational analysis : DFT calculations (e.g., B3LYP/6-31G*) to model low-energy conformers and compare predicted vs. observed NMR shifts .
  • Solvent correction : Applying PCM (Polarizable Continuum Model) in computational simulations to account for solvent-induced shifts .
  • Experimental validation : Variable-temperature NMR to detect dynamic processes (e.g., ring puckering) that may obscure spectral assignments .

Basic: What are the solubility challenges of this compound, and how can stock solutions be prepared for biological assays?

Answer:
The compound’s spirocyclic structure and methoxy group contribute to low aqueous solubility. Recommended approaches:

  • Co-solvent systems : Use DMSO (≤5% v/v) or ethanol for initial dissolution, followed by dilution in buffered saline .
  • Stock preparation :
    • Dissolve in DMSO at 10 mM (confirmed by UV-Vis spectrophotometry).
    • Store at 2–8°C with desiccant to prevent hydrolysis; avoid freeze-thaw cycles .
  • Dynamic light scattering (DLS) : Monitor aggregation in aqueous buffers to ensure colloidal stability.

Advanced: What catalytic systems enhance the compound’s reactivity in derivatization reactions (e.g., cyclopropane ring-opening)?

Answer:
The cyclopropane ring’s strain (~27 kcal/mol) enables selective ring-opening under controlled conditions:

  • Transition-metal catalysis : Pd(0) or Rh(II) complexes facilitate C-C bond cleavage for cross-coupling reactions .
  • Acid/Base systems : BF₃·Et₂O stabilizes carbocation intermediates during nucleophilic additions to the spiro center .
  • Photocatalysis : Visible-light-driven reactions (e.g., with Ru(bpy)₃²⁺) enable radical-based functionalization of the indene moiety .

Basic: How can researchers ensure purity during synthesis, and what analytical techniques are critical for quality control?

Answer:
Purity is ensured through:

  • Chromatographic methods :
    • HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) to separate spirocyclic products from linear byproducts .
    • TLC : Silica plates with UV visualization to monitor reaction progress .
  • Thermogravimetric analysis (TGA) : Detects solvent or moisture residues in final products.
  • Elemental analysis : Validates stoichiometry (C, H, N) to confirm synthetic accuracy .

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